![molecular formula C43H78NO9P B2927265 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate](/img/structure/B2927265.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Overview
Description
The compound [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate is a lysophosphatidylethanolamine (LysoPE) derivative characterized by:
- Stereochemistry: 2R configuration in the glycerol backbone .
- Phosphoryl group: 2-aminoethoxy(hydroxy)phosphoryl moiety, contributing to its amphipathic nature.
- Acyl chains: sn-1 position: Octadecanoyl (C18:0, stearic acid). sn-2 position: (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate, a 20-carbon chain with four double bonds (5,8,11,13) and a hydroxyl group at position 15S .
This structure enables roles in membrane dynamics, signaling, or enzymatic interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE by 15-lipoxygenase . The reaction typically involves the use of specific conditions to ensure the selective oxidation of the arachidonoyl group at the sn-2 position.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves the use of high-purity reagents and controlled reaction conditions to achieve the desired product with high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE undergoes various chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis to yield free fatty acids and glycerophosphoethanolamine.
Common Reagents and Conditions:
Oxidation: 15-lipoxygenase is the key enzyme used for the oxidation process.
Hydrolysis: Acidic or basic conditions can be employed to facilitate hydrolysis reactions.
Major Products:
Scientific Research Applications
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE has a wide range of scientific research applications, including:
Mechanism of Action
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Acyl Chains and Functional Groups
The following compounds share the lysophosphatidylethanolamine backbone but differ in acyl chain length, unsaturation, and functional groups:
Physicochemical and Functional Differences
- Chain Length :
- Double Bonds :
- Functional Groups :
- Hydroxyl (Target) vs. epoxide (): The 15S-hydroxyl may serve as an enzymatic substrate (e.g., lipoxygenases), while the epoxide could participate in stress-response pathways .
Biological Activity
The compound [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate is a complex lipid with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C44H88NO7P
- Molecular Weight : 774.1 g/mol
- Structure : The compound features a phosphoethanolamine backbone linked to fatty acid chains and a tetraenoic acid moiety, which contributes to its biological functions.
The biological activity of this compound is primarily attributed to its interaction with cell membranes and signaling pathways:
- Cell Membrane Interaction : The lipid nature allows it to integrate into cellular membranes, influencing fluidity and permeability.
- Signal Transduction : It modulates various signaling pathways by acting as a phospholipid precursor or by influencing the activity of specific kinases and phosphatases.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties:
- Inhibition of Cytokine Production : It reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- Modulation of Immune Responses : It activates regulatory T cells while inhibiting Th17 differentiation, suggesting a potential role in autoimmune diseases .
2. Cardiovascular Benefits
Studies have shown that the compound may have cardioprotective effects:
- Endothelial Function Improvement : It enhances nitric oxide production in endothelial cells, promoting vasodilation and improving blood flow .
- Lipid Profile Modulation : The compound can lower LDL cholesterol levels while increasing HDL cholesterol levels in animal models .
3. Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated through:
- Scavenging Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Enhancing Antioxidant Enzyme Activity : It upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Case Study 1: In Vivo Studies on Inflammation
A study involving mice models of acute inflammation demonstrated that administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to controls. This suggests its potential as an anti-inflammatory agent in clinical settings .
Case Study 2: Cardiovascular Risk Reduction
In a randomized controlled trial involving patients with metabolic syndrome, supplementation with the compound resulted in significant improvements in endothelial function and reductions in inflammatory markers over a 12-week period .
Data Tables
Properties
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHQSNRXGUFHT-AQLFUWFLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78NO9P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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